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Application Notes and Protocols: 2-Benzofurylboronic Acid MIDA Ester in Synthesis

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Compound of Interest		
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These application notes provide a comprehensive overview of the use of **2-Benzofurylboronic acid** MIDA ester in synthetic organic chemistry, with a focus on its application in Suzuki-Miyaura cross-coupling reactions. The content includes its advantages, general handling, and detailed experimental protocols with comparative data.

Introduction to 2-Benzofurylboronic Acid MIDA Ester

2-Benzofurylboronic acid MIDA ester is a stable, crystalline solid that serves as a versatile building block in organic synthesis. The N-methyliminodiacetic acid (MIDA) ligand protects the boronic acid moiety, rendering the compound air- and moisture-stable, and compatible with silica gel chromatography.[1][2] This contrasts with many free boronic acids, which can be prone to decomposition and challenging to handle.[1] The MIDA protecting group can be readily cleaved under mild basic conditions to liberate the free boronic acid in situ for subsequent reactions.[1][3]

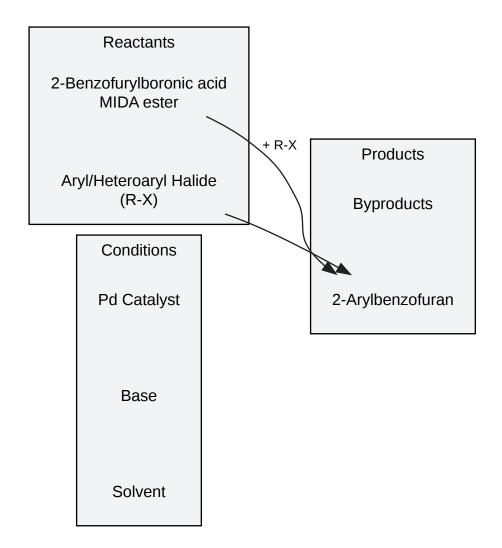
The stability and controlled reactivity of MIDA boronates make them particularly valuable in iterative cross-coupling strategies for the synthesis of complex molecules, including natural products.[2][4]

Key Applications in Suzuki-Miyaura Cross-Coupling



2-Benzofurylboronic acid MIDA ester is primarily utilized as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form C(sp²)-C(sp²) bonds. This reaction is a cornerstone of modern synthetic chemistry, enabling the construction of biaryl and hetero-biaryl motifs prevalent in pharmaceuticals and functional materials.

General Reaction Scheme:



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Caption: General scheme of the Suzuki-Miyaura cross-coupling reaction.

Quantitative Data Summary

The following tables summarize typical reaction conditions and yields for Suzuki-Miyaura couplings involving 2-heteroaryl MIDA boronates, which serve as a good proxy for the reactivity



of **2-Benzofurylboronic acid** MIDA ester. A specific example from the total synthesis of the natural product Ratanhine is also included.

Table 1: General Conditions for Slow-Release Suzuki-Miyaura Coupling of 2-Heteroaryl MIDA Boronates with

Arvl Chlorides[1]

Entry	Heter oaryl MIDA Boro nate	Aryl Chlori de	Catal yst (mol %)	Ligan d (mol %)	Base	Solve nt	Temp (°C)	Time (h)	Yield (%)
1	2-Furyl MIDA borona te	4- Chloro acetop henon e	Pd(OA c) ₂ (5)	SPhos (10)	K₃PO4	5:1 Dioxan e/H ₂ O	60	6	95
2	2- Thieny I MIDA borona te	4- Chloro acetop henon e	Pd(OA c) ₂ (5)	SPhos (10)	K₃PO4	5:1 Dioxan e/H ₂ O	60	6	96
3	2- Pyridyl MIDA borona te	4- Chloro benzo nitrile	Pd ₂ (db a) ₃ (1.5)	XPhos (6)	K₂CO₃	4:1 DMF/I PA	100	4	85
4	2- Pyridyl MIDA borona te	2- Chloro pyridin e	Pd₂(db a)₃ (1.5)	XPhos (6)	K₂CO₃	4:1 DMF/I PA	100	4	78



Table 2: Iterative Cross-Coupling in the Total Synthesis

of Ratanhine[2][4]

Step	Electr ophil e	Nucle ophil e	Catal yst	Ligan d	Base	Solve nt	Temp (°C)	Time (h)	Yield (%)
1	5- Bromo -2- (brom ometh yl)ben zofura n	trans- 1- Prope n-1- ylboro nic acid	Pd(OA c)²	Р(Су)з	КзРО4	THF	65	12	88
2	Produ ct from Step 1 (as MIDA borona te)	4- Bromo -2- isopro pyl-1- metho xy-5- methyl benze ne	Pd(OA c)2	SPhos	КзРО4	Toluen e	80	28	73

Experimental Protocols

Protocol 1: General Procedure for Slow-Release Suzuki-Miyaura Coupling of 2-Benzofurylboronic acid MIDA ester with Aryl Halides[1]

This protocol is adapted from the general procedure for unstable heteroaryl MIDA boronates.

Materials:

• 2-Benzofurylboronic acid MIDA ester



- Aryl halide (e.g., aryl chloride, bromide)
- Palladium(II) acetate (Pd(OAc)₂)
- SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
- Potassium phosphate (K₃PO₄)
- Dioxane, anhydrous
- Water, deionized

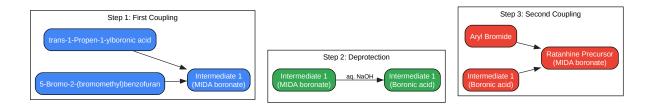
Procedure:

- To an oven-dried reaction vessel, add **2-Benzofurylboronic acid** MIDA ester (1.2 equiv), the aryl halide (1.0 equiv), palladium(II) acetate (5 mol %), and SPhos (10 mol %).
- Evacuate and backfill the vessel with an inert atmosphere (e.g., argon or nitrogen).
- Add anhydrous dioxane and deionized water in a 5:1 ratio to achieve a final concentration of 0.07 M with respect to the aryl halide.
- Add potassium phosphate (7.5 equiv).
- Stir the reaction mixture at 60 °C for 6 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatographymass spectrometry (LC-MS).
- Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
- Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
- Concentrate the solution under reduced pressure and purify the crude product by silica gel column chromatography.



Protocol 2: Iterative Suzuki-Miyaura Coupling for the Synthesis of a Ratanhine Intermediate[2][4]

This protocol describes a specific step in the total synthesis of ratanhine, showcasing the iterative nature of the methodology.



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Caption: Iterative cross-coupling workflow in the synthesis of a Ratanhine precursor.

Procedure for the second coupling step:

- The MIDA boronate intermediate from the first coupling step is dissolved in a mixture of tetrahydrofuran (THF) and 1 M aqueous sodium hydroxide (NaOH).
- The mixture is stirred at room temperature for 10 minutes to effect deprotection to the corresponding boronic acid.
- The reaction is then acidified and the product is extracted with an organic solvent.
- To a new reaction vessel, add the resulting boronic acid (1.0 equiv), 4-bromo-2-isopropyl-1-methoxy-5-methylbenzene (1.0 equiv), palladium(II) acetate (Pd(OAc)₂), and SPhos.
- The vessel is evacuated and backfilled with an inert atmosphere.
- Anhydrous toluene and potassium phosphate (K₃PO₄) are added.

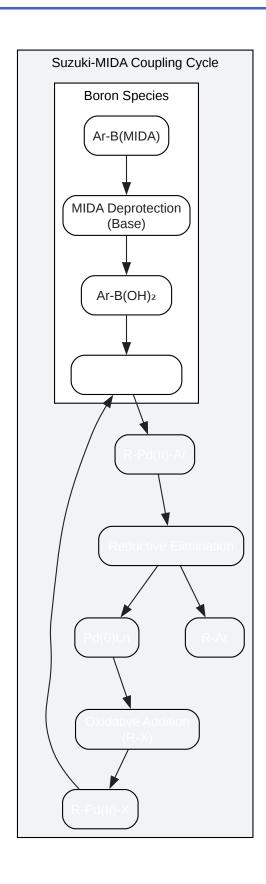


- The reaction mixture is heated to 80 °C for 28 hours.
- After cooling, the reaction is worked up and the product is purified by silica gel chromatography to yield the next MIDA boronate intermediate.

Logical Relationships and Pathways

The utility of **2-Benzofurylboronic acid** MIDA ester is rooted in the principles of the Suzuki-Miyaura cross-coupling catalytic cycle and the protective nature of the MIDA group.





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Caption: Suzuki-Miyaura catalytic cycle featuring MIDA boronate deprotection.



This diagram illustrates the key steps:

- MIDA Deprotection: The stable 2-Benzofurylboronic acid MIDA ester is unreactive in the
 catalytic cycle. A base is required to hydrolyze the MIDA group, generating the active boronic
 acid.[5]
- Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (R-X) to form a Pd(II) intermediate.
- Transmetalation: The organic group from the boronic acid (Ar) is transferred to the palladium center, displacing the halide.
- Reductive Elimination: The two organic groups (R and Ar) are coupled and eliminated from the palladium, forming the final product and regenerating the Pd(0) catalyst.

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